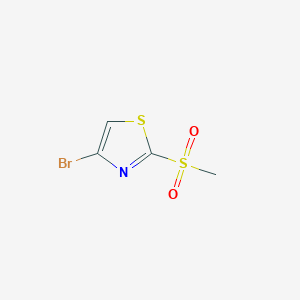

4-Bromo-2-(methylsulfonyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

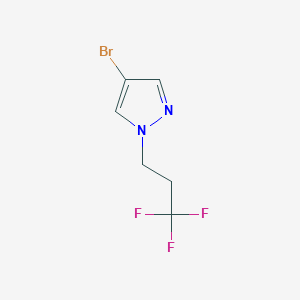

“4-Bromo-2-(methylsulfonyl)thiazole” is a chemical compound with the CAS Number: 1209457-93-1. It has a molecular weight of 242.12 and its linear formula is C4H4BRNO2S2 . The compound is also known by its IUPAC name, 4-bromo-1,3-thiazol-2-yl methyl sulfone .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(methylsulfonyl)thiazole” consists of a five-membered thiazole ring with a bromine atom at the 4th position and a methylsulfonyl group at the 2nd position .

Physical And Chemical Properties Analysis

“4-Bromo-2-(methylsulfonyl)thiazole” has a molecular weight of 242.12 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, including 4-Bromo-2-(methylsulfonyl)thiazole, have been found to exhibit antioxidant activity . This property makes them useful in the development of drugs that can neutralize harmful free radicals in the body.

Analgesic Activity

Thiazole compounds have been reported to possess analgesic properties . This means they can be used in the creation of pain-relieving medications.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory effects . They can be used in the development of drugs for conditions that involve inflammation, such as arthritis.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties . They can be used in the development of drugs to combat various bacterial infections.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This makes them useful in the development of antifungal drugs.

Antiviral Activity

Thiazole compounds have shown antiviral effects . They can be used in the development of drugs to treat viral infections.

Antitumor Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic properties . This makes them potential candidates for the development of cancer treatments.

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective effects . This means they can be used in the development of drugs to treat neurodegenerative diseases.

Direcciones Futuras

While specific future directions for “4-Bromo-2-(methylsulfonyl)thiazole” were not found in the search results, thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and investigating their potential applications in medicine and other fields .

Mecanismo De Acción

Target of Action

4-Bromo-2-(methylsulfonyl)thiazole is a synthetic compound that has been found to have antibacterial activity . The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is due to the combination of thiazole and sulfonamide groups, which are known for their antibacterial properties .

Mode of Action

The compound interacts with its bacterial targets by disrupting their cellular functions . It is suggested that the compound works in conjunction with a cell-penetrating peptide called octaarginine . . The exact interaction between the compound and its targets is still under investigation.

Biochemical Pathways

It is known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They can act as antimicrobial, antifungal, antiviral, and antitumor agents . The compound’s effect on these pathways leads to the disruption of bacterial cell functions, resulting in their death .

Result of Action

The result of the action of 4-Bromo-2-(methylsulfonyl)thiazole is the death of bacterial cells . The compound, in conjunction with octaarginine, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Propiedades

IUPAC Name |

4-bromo-2-methylsulfonyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-3(5)2-9-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDMVBLJOSZWLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(methylsulfonyl)thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)